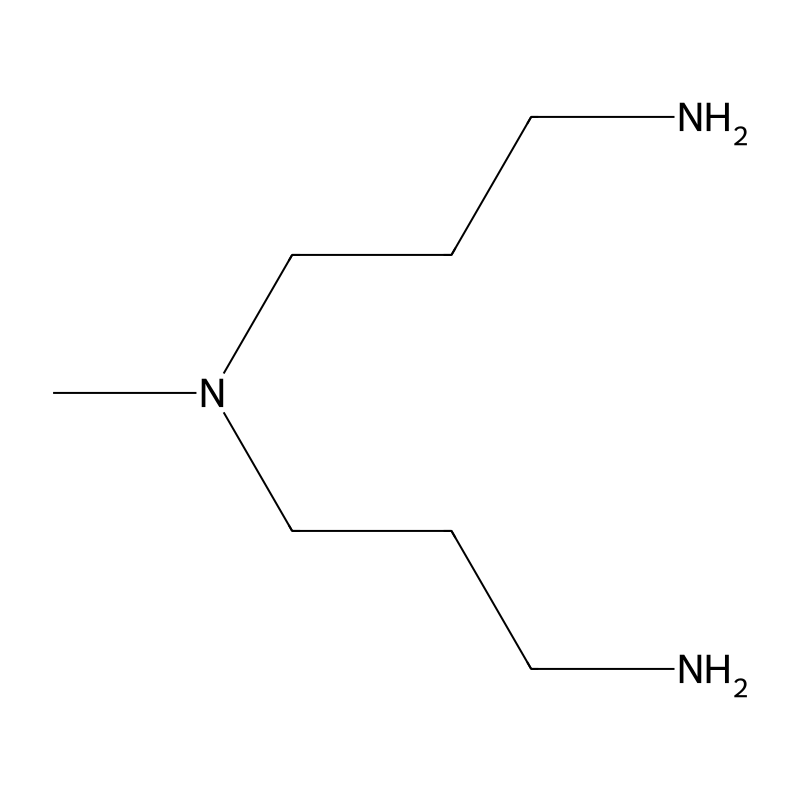N,N-Bis(3-aminopropyl)methylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Electrolyte
Due to its possession of multiple positively charged amine groups, N,N-Bis(3-aminopropyl)methylamine can act as a cationic electrolyte. This means it can conduct electricity when dissolved in a suitable solvent []. This property makes it relevant for research in areas like battery development and electrochemical studies [].
Polymer Synthesis
The presence of reactive amine groups makes N,N-Bis(3-aminopropyl)methylamine a valuable building block for polymer synthesis. It can be used as a cross-linking agent or a chain extender in the production of various polymers []. This research area explores its potential in developing materials with specific properties, like improved strength, flexibility, or resistance to heat and chemicals [].
Molecular Weight Determination
N,N-Bis(3-aminopropyl)methylamine can be employed as a probe for determining the molecular weight of other molecules. This technique, known as the end-group titration method, utilizes the reaction between the amine groups of N,N-Bis(3-aminopropyl)methylamine and functional groups present on the target molecule []. By measuring the amount of N,N-Bis(3-aminopropyl)methylamine consumed in the reaction, the molecular weight of the target molecule can be calculated [].
Precursor for Other Chemicals
N,N-Bis(3-aminopropyl)methylamine serves as a starting material for the synthesis of various other chemicals with diverse applications:
- N,N'-Bis(3-aminopropyl)ethylenediamine (EDDA): This compound finds use as a chelating agent in analytical chemistry and metal removal processes [].
- Ethylenediaminetetraacetic acid (EDTA): EDTA is a widely used chelating agent in various fields, including medicine, environmental science, and analytical chemistry [].
N,N-Bis(3-aminopropyl)methylamine is an organic compound with the chemical formula C₇H₁₉N₃ and a CAS number of 105-83-9. This compound consists of a central methylamine group bonded to two 3-aminopropyl chains. It is classified as a tertiary amine and is known for its high reactivity due to the presence of amino groups, which can participate in various
N,N-Bis(3-aminopropyl)methylamine is classified as a toxic and corrosive compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation.
- Acute Toxicity: LD50 (oral, rat) = 1030 mg/kg (LD50 refers to the dose lethal to 50% of a test population)
- Skin and Eye Irritation: Causes severe burns and eye damage
- Personal Protective Equipment: Wear appropriate gloves, eye protection, and respiratory protection when handling this compound.
- Alkylation: The amino groups can react with alkyl halides to form quaternary ammonium salts.
- Acylation: Reaction with acid chlorides or anhydrides yields amides.
- Condensation: It can react with aldehydes or ketones to form imines or enamines.
- Polymerization: The compound can participate in polymerization reactions, particularly in the synthesis of polyamines and polyurethanes.
These reactions highlight the compound's versatility as a building block in organic synthesis and materials science .
N,N-Bis(3-aminopropyl)methylamine exhibits significant biological activity, primarily due to its ability to interact with biological macromolecules. It has been studied for its potential as:
- Antimicrobial Agent: Some studies suggest that it may possess antimicrobial properties, making it useful in pharmaceutical applications.
- Cytotoxicity: The compound has shown cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy.
- Neurotransmitter Modulation: Its structural similarity to neurotransmitters suggests possible roles in modulating neurotransmission, although specific mechanisms require further investigation .
The synthesis of N,N-Bis(3-aminopropyl)methylamine typically involves the following methods:
- Reductive Amination: This method involves the reaction of formaldehyde with N-methyl-1,3-propanediamine, followed by reduction.
- Alkylation of Amines: Starting from 3-aminopropylamine, alkylation with methyl iodide or another methylating agent can yield N,N-Bis(3-aminopropyl)methylamine.
- Direct Amination: The reaction of 3-chloropropylmethylamine with ammonia under basic conditions can also produce this compound.
These methods highlight the compound's accessibility for research and industrial applications .
N,N-Bis(3-aminopropyl)methylamine has several applications across various fields:
- Chemical Manufacturing: It is used as a precursor in the production of surfactants, polymers, and agrochemicals.
- Pharmaceuticals: Its biological activity makes it a candidate for developing new drugs, particularly in antimicrobial and anticancer therapies.
- Research: Utilized in biochemical research for studying protein interactions and enzyme activities due to its ability to modify biomolecules .
Studies on the interactions of N,N-Bis(3-aminopropyl)methylamine reveal its potential effects on biological systems:
- Protein Binding: Research indicates that this compound can bind to various proteins, influencing their activity and stability.
- Cellular Uptake: Investigations into cellular uptake mechanisms suggest that this compound may enter cells via transporter proteins, affecting intracellular signaling pathways.
- Toxicological Studies: Due to its corrosive nature, studies have highlighted the importance of understanding its interaction with cellular membranes and potential cytotoxic effects .
Several compounds share structural similarities with N,N-Bis(3-aminopropyl)methylamine. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Bis(3-aminopropyl)amine | C₆H₁₈N₂ | Lacks the methyl group; used in similar applications |
| Tris(2-aminoethyl)amine | C₉H₂₄N₄ | Contains three aminoethyl groups; used as a chelating agent |
| N-Methyl-1,3-propanediamine | C₅H₁₈N₂ | A simpler structure; less reactive than N,N-bis(3-amino) |
N,N-Bis(3-aminopropyl)methylamine is unique due to its combination of two 3-aminopropyl groups and a methyl group, providing enhanced reactivity and potential for diverse applications compared to these similar compounds .
Physical Description
XLogP3
Boiling Point
UNII
GHS Hazard Statements
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]
Pictograms



Corrosive;Acute Toxic;Irritant
Other CAS
105-83-9
Wikipedia
General Manufacturing Information
1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl-: ACTIVE
Dates
3,3'-Diamino-N-methyldipropylamine as a versatile affinity ligand
Marta S Silva, Vânia C Graça, Lucinda V Reis, Paulo F Santos, Samuel Silvestre, Luiza Granadeiro, Paulo Almeida, João A Queiroz, Fani SousaPMID: 25556997 DOI: 10.1002/jssc.201400656








